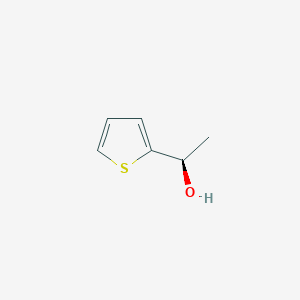

(R)-1-(thiophen-2-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNFIVTVJXZDDJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453714 | |

| Record name | (R)-1-(thiophen-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86527-10-8 | |

| Record name | (R)-1-(thiophen-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2-Thienyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enantioselective Synthesis of (R)-1-(Thiophen-2-yl)ethanol: A Historical and Technical Guide

Abstract

(R)-1-(thiophen-2-yl)ethanol is a chiral secondary alcohol of significant value in the pharmaceutical and fine chemical industries. As a key chiral building block, its enantiomerically pure form is crucial for the synthesis of bioactive molecules where stereochemistry dictates efficacy and safety. This technical guide provides an in-depth exploration of the discovery and evolution of synthetic routes to this compound. We trace the progression from classical, racemic preparations and subsequent resolutions to the development of highly efficient, atom-economical asymmetric catalytic methodologies. This document offers researchers, chemists, and drug development professionals a comprehensive understanding of the strategic choices in synthesizing this important intermediate, complete with detailed experimental protocols, mechanistic insights, and comparative data.

Introduction: The Emergence of a Key Chiral Intermediate

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous blockbuster drugs. Consequently, chiral intermediates derived from thiophene are in high demand. 1-(Thiophen-2-yl)ethanol, a simple chiral alcohol, serves as a precursor to more complex molecules, including 2-thiophene ethanol and 2-thiophene ethylamine, which are vital for synthesizing antithrombotic and anti-inflammatory agents.[1][2] The biological activity of the final drug products is often confined to a single enantiomer, making the synthesis of optically pure this compound a critical objective.

The history of its synthesis mirrors the broader evolution of asymmetric chemistry. Initial approaches relied on the non-selective preparation of a racemic mixture, which then required inefficient separation. The modern era, however, is defined by the direct, enantioselective synthesis from a prochiral precursor, a testament to the power of asymmetric catalysis. This guide will dissect this evolution, providing both the historical context and the practical, technical details of the key methodologies.

Foundational Synthesis: Accessing the Racemic Precursor

The journey to enantiopure this compound begins with the synthesis of its prochiral ketone precursor, 2-acetylthiophene.

Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation

The most prevalent method for synthesizing 2-acetylthiophene is the Friedel-Crafts acylation of thiophene.[3] This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich thiophene ring, primarily at the more reactive 2-position.

The reaction typically employs an acylating agent such as acetic anhydride or acetyl chloride in the presence of a Lewis or Brønsted acid catalyst.[4][5] While traditional catalysts like aluminum chloride (AlCl₃) are effective, modern methods often utilize solid acid catalysts like zeolites (e.g., Hβ) or strong acids like polyphosphoric acid to simplify workup and reduce waste.[6]

Reduction to Racemic 1-(Thiophen-2-yl)ethanol

Once 2-acetylthiophene is obtained, it can be readily reduced to the racemic alcohol, (±)-1-(thiophen-2-yl)ethanol, using standard chemical reducing agents. Hydride reagents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this transformation. This racemic mixture serves as the crucial starting material for separation via kinetic resolution.

The Leap to Enantioselectivity: Modern Synthetic Strategies

The core challenge lies not in creating the alcohol, but in controlling its absolute stereochemistry. Three principal strategies have emerged as the most powerful and practical: enzymatic kinetic resolution, catalytic asymmetric reduction, and biocatalytic asymmetric reduction.

Strategy 1: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a classical method for separating enantiomers from a racemic mixture. It relies on a chiral catalyst (in this case, an enzyme) that reacts at a significantly different rate with each enantiomer. Lipases are the most commonly used enzymes for resolving racemic secondary alcohols.[7]

The principle involves the enantioselective acylation of one of the alcohol enantiomers. For instance, using an acyl donor like vinyl acetate, a lipase such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, will preferentially acylate the (S)-enantiomer.[8] This leaves the desired this compound unreacted and enantiomerically enriched. The primary limitation of this method is its maximum theoretical yield of 50% for the desired enantiomer, as the other half of the starting material is converted to the acylated (S)-enantiomer.[7] Nevertheless, its operational simplicity, mild conditions, and the high enantioselectivity of many commercial lipases make it a robust and valuable technique.[9]

Strategy 2: Catalytic Asymmetric Reduction

A more atom-economical approach is the direct asymmetric reduction of the prochiral ketone, 2-acetylthiophene. This method can theoretically achieve a 100% yield of the desired enantiomer. Two Nobel Prize-winning technologies dominate this field.

First reported by Itsuno in 1981 and extensively developed by E.J. Corey in 1987, the Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis.[10] The reaction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones by a borane source (e.g., BH₃·THF or BH₃·SMe₂).[11][12]

The mechanism is elegant and well-understood. The borane coordinates to the Lewis basic nitrogen of the catalyst, activating it as a hydride donor. The ketone's carbonyl oxygen then coordinates to the Lewis acidic endocyclic boron of the catalyst. This coordination occurs preferentially on the sterically more accessible lone pair of the oxygen, orienting the ketone for a face-selective, intramolecular hydride transfer through a highly organized six-membered ring transition state.[10][13] The chirality of the catalyst, derived from an amino alcohol like (R)- or (S)-diphenylprolinol, dictates the stereochemical outcome, allowing for the predictable synthesis of either alcohol enantiomer with high enantiomeric excess (ee).[11]

Developed by Ryōji Noyori, this method employs chiral ruthenium-diphosphine complexes, most famously Ru-BINAP, to catalyze the asymmetric hydrogenation of ketones.[14] This technology is renowned for its high efficiency, broad substrate scope, and exceptional enantioselectivity.[15][16] The reaction uses molecular hydrogen (H₂) as the reductant, making it a highly atom-economical and green process. The catalyst system, often a Ru(II)-BINAP-diamine complex, facilitates the transfer of hydrogen to the ketone in a highly stereocontrolled manner.[16] The axial chirality of the BINAP ligand creates a chiral environment that forces the substrate to coordinate in a specific orientation, leading to the selective formation of one enantiomer.

Strategy 3: Biocatalytic Asymmetric Reduction

Leveraging the enzymatic machinery of whole microbial cells offers a powerful and environmentally benign route to chiral alcohols.[17] Many microorganisms, including yeasts and bacteria like Lactobacillus, produce alcohol dehydrogenases (ADHs) that can reduce ketones with exquisite stereoselectivity.

In this "green chemistry" approach, whole cells are used as self-contained catalysts. The cells not only provide the necessary ADH enzyme but also manage the regeneration of the required cofactor (typically NADPH or NADH) by using a simple co-substrate like glucose or isopropanol. This whole-cell system obviates the need for isolating enzymes and adding expensive cofactors, making it a cost-effective and scalable method.

Technical Protocols and Data

Experimental Methodologies

Protocol 1: Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation [6]

-

Materials: Thiophene (1.0 mol), acetic anhydride (3.0 mol), Hβ zeolite catalyst (1.17 g).

-

Equipment: Round-bottom flask, condenser, thermometer, magnetic stirrer, water bath.

-

Procedure:

-

To a 50 mL round-bottom flask, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).

-

Add 1.17 g of fresh Hβ zeolite catalyst to the mixture.

-

Heat the mixture in a water bath to 60°C with magnetic stirring.

-

Maintain the reaction for 2-3 hours. Monitor progress by TLC or GC until thiophene is consumed.

-

Upon completion, cool the reaction mixture, filter to recover the catalyst, and wash the catalyst with a suitable solvent (e.g., dichloromethane).

-

The filtrate can be washed with a saturated sodium bicarbonate solution, then water, and dried over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to yield 2-acetylthiophene.

-

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-(Thiophen-2-yl)ethanol [8]

-

Materials: Racemic 1-(thiophen-2-yl)ethanol (1 mmol), immobilized Candida antarctica lipase B (Novozym 435, ~50 mg), vinyl acetate (1.2 mmol), anhydrous organic solvent (e.g., n-heptane, 10 mL).

-

Equipment: Sealed vial, shaker/incubator, chiral HPLC or GC for analysis.

-

Procedure:

-

In a vial, dissolve (±)-1-(thiophen-2-yl)ethanol (1 mmol) in 10 mL of anhydrous n-heptane.

-

Add vinyl acetate (1.2 mmol) as the acyl donor.

-

Add the immobilized lipase (~50 mg). Seal the vial.

-

Incubate the reaction at 40°C with shaking (~200 rpm).

-

Monitor the reaction by periodically taking aliquots and analyzing by chiral HPLC/GC to determine conversion and the enantiomeric excess of the remaining alcohol.

-

Stop the reaction when conversion reaches ~50%. Filter off the enzyme (which can be washed and reused).

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the unreacted this compound from the formed (S)-1-(thiophen-2-yl)ethyl acetate by silica gel column chromatography.

-

Protocol 3: Asymmetric CBS Reduction of 2-Acetylthiophene [12][13]

-

Materials: (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq), Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq), 2-acetylthiophene (1.0 eq), anhydrous THF.

-

Equipment: Flame-dried flask, syringe, inert atmosphere (N₂ or Ar), cooling bath.

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the (R)-CBS catalyst solution (e.g., 5-10 mol%).

-

Cool the flask to 0°C or below (e.g., -20°C).

-

Slowly add the borane-dimethyl sulfide complex via syringe and stir for 10-15 minutes.

-

Add a solution of 2-acetylthiophene in anhydrous THF dropwise to the catalyst-borane mixture over 30 minutes.

-

Stir the reaction at the low temperature until TLC/GC analysis indicates complete consumption of the ketone.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

-

Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

-

Perform an acidic workup followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase, concentrate, and purify the crude product by silica gel column chromatography to yield this compound.

-

Comparative Data of Synthetic Methods

| Method | Reagent/Catalyst | Stereocontrol | Max. Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Enzymatic Kinetic Resolution | Lipase (e.g., CALB) | Resolution | 50% | Typically >95% | Mild conditions, operational simplicity, reusable catalyst. | 50% theoretical yield limit, requires separation of product and starting material. |

| CBS Asymmetric Reduction | Chiral Oxazaborolidine | Asymmetric Induction | ~100% | Often >95% | High ee, catalytic, predictable stereochemistry.[11] | Requires stoichiometric borane, sensitive to air and moisture.[13] |

| Noyori Asymmetric Hydrogenation | Ru-BINAP-Diamine | Asymmetric Induction | ~100% | >99% | Very high ee, highly atom-economical (uses H₂), high turnover.[16] | Requires specialized high-pressure equipment, expensive catalyst. |

| Biocatalytic Reduction | Whole Cells (ADH) | Asymmetric Induction | ~100% | Often >99% | Green process, mild aqueous conditions, no need for cofactors. | Substrate/product inhibition can occur, requires cell cultivation. |

Visualization of Key Processes

The following diagrams illustrate the overarching synthetic strategies and the critical mechanism conferring stereocontrol in the CBS reduction.

Caption: Synthetic pathways to this compound.

Caption: Key transition state in the CBS asymmetric reduction.

Conclusion

The synthetic history of this compound is a microcosm of the progress in modern organic chemistry. The field has moved decisively from inefficient, resolution-based methods to highly sophisticated, catalytic asymmetric strategies. The development of powerful tools like the CBS reduction, Noyori hydrogenation, and biocatalytic reductions provides chemists with a versatile toolbox to produce this valuable chiral alcohol with exceptional levels of purity and efficiency. The choice of method in a research or industrial setting will depend on factors such as scale, cost, available equipment, and environmental considerations. This guide has illuminated these pathways, providing the technical foundation necessary for informed decision-making in the synthesis of this and other critical chiral intermediates.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene. BenchChem.

- Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia.

- Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years).

- Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia.

- CN101880271A. (2010). Synthesis method of 2-thiophene acetylchloride.

- Patsnap Eureka. (n.d.). Method for preparing 2- acetylthiophene.

- TSI Journals. (2014).

- BenchChem. (2025). Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols. BenchChem.

- NROChemistry. (n.d.).

- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.

- Organic Chemistry Portal. (n.d.).

- PubMed Central. (2025). Chemoenzymatic synthesis.

- ChemSynthesis. (2025). 1-thiophen-2-yl-ethanol. ChemSynthesis.

- Myers, A. G. Research Group. (n.d.).

- NROChemistry. (n.d.).

- Chem-Station. (2014). Noyori Asymmetric Hydrogenation.

- BenchChem. (2025). A Comparative Guide to the Enzymatic Kinetic Resolution of Racemic 1-(Furan-2-yl)ethanol. BenchChem.

- CN103483310A. (2014). Synthesis method of 2-thiopheneethanol.

- Request PDF. (n.d.). 18.3. Lipase Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol. Request PDF.

- Åbo Akademi University. (n.d.). Lipase catalyzed kinetic resolution of racemic 1-phenylethanol. Åbo Akademi University.

- CN102964334B. (2014). Process for synthesizing 2-thiopheneethanol and derivatives thereof.

- PubMed Central. (n.d.). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines.

- PubMed Central. (n.d.). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation.

- WO2019043642A1. (2019). Novel thiophene compounds, process for synthesis and use thereof.

- MDPI. (n.d.).

- CN102964334A. (2013). Process for synthesizing 2-thiopheneethanol and derivatives thereof.

- Sigma-Aldrich. (n.d.). Thiophene-2-ethanol for synthesis. Sigma-Aldrich.

- Dalton Transactions. (n.d.). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Royal Society of Chemistry.

- Merck Millipore. (n.d.). Thiophene-2-ethanol. Merck Millipore.

- Sigma-Aldrich. (n.d.). Thiophene-2-ethanol for synthesis. Sigma-Aldrich.

Sources

- 1. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]

- 2. CN102964334A - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]

- 5. CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]

- 6. tsijournals.com [tsijournals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-1-(thiophen-2-yl)ethanol: Properties, Synthesis, and Applications

Introduction

(R)-1-(thiophen-2-yl)ethanol is a chiral secondary alcohol that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and asymmetric synthesis. Its structure, featuring a stereogenic center directly attached to a thiophene ring, makes it a valuable chiral building block. The thiophene moiety itself is a privileged scaffold in drug discovery, known for its ability to act as a bioisostere for phenyl rings and engage in unique interactions with biological targets.[1][2] The true value of this compound, however, lies in its specific '(R)' configuration. In chiral drug development, enantiomers frequently exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[3][4] This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its synthesis, characterization, and critical role in the development of therapeutic agents.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers. This compound consists of an ethanol backbone where one hydrogen on C1 is substituted by a thiophen-2-yl group, with the stereochemistry at C1 defined as 'R'.

Caption: Molecular structure of 1-(thiophen-2-yl)ethanol.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (1R)-1-(thiophen-2-yl)ethanol | |

| CAS Number | 86527-10-8 | [5] |

| Molecular Formula | C₆H₈OS | [5][6] |

| Molecular Weight | 128.19 g/mol | [5][6] |

| InChI | InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m1/s1 | |

| InChIKey | WUNFIVTVJXZDDJ-SSDOTTSWSA-N |

| Canonical SMILES | CC(C1=CC=CS1)O |[6] |

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, storage, and application in various experimental setups, from reaction conditions to formulation development.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Clear Liquid | [7] |

| Boiling Point | 108-109 °C at 13 mmHg (for related isomer) | [8] |

| Density | 1.153 g/mL at 25 °C (for related isomer) | [8] |

| XLogP3-AA | 1.2 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Topological Polar Surface Area | 48.5 Ų | [6] |

| Refractive Index | n20/D 1.551 (for related isomer) |[8] |

Note: Some physical data, such as boiling point and density, are reported for the closely related structural isomer 2-(thiophen-2-yl)ethanol (CAS 5402-55-1) due to a lack of specific data for the (R)-enantiomer in readily available literature. These values serve as a reasonable estimate.

The Critical Role of Chirality in Bioactivity

The designation '(R)' is not a trivial descriptor; it is fundamental to the molecule's function in a biological context. Biological systems, being inherently chiral, often interact differently with enantiomers. One enantiomer of a drug can be therapeutically active while the other may be inactive or, in some cases, responsible for adverse effects.[3][4]

A compelling illustration of this principle is seen in the development of irreversible covalent inhibitors for oncogenic fibroblast growth factor receptor 4 (FGFR4). In a study on related thiophene-containing compounds, the S-configured enantiomer exhibited 15 times greater potency than its corresponding R-configured form.[9] This dramatic difference was attributed to the specific stereochemistry allowing for optimal orientation within the receptor's active site, leading to enhanced interactions with key residues like LEU473, LYS503, and ASP641.[9] This underscores the necessity of synthesizing enantiomerically pure compounds like this compound for drug development to maximize therapeutic efficacy and minimize off-target effects.

Caption: Differential binding of enantiomers to a chiral receptor site.

Synthesis and Characterization

The reliable synthesis of enantiomerically pure this compound is paramount for its use in research and development.

Synthetic Strategy: Asymmetric Reduction

The most common and efficient laboratory-scale method for producing this compound is the asymmetric reduction of the prochiral ketone, 2-acetylthiophene. This approach utilizes a chiral catalyst or reagent to selectively generate the desired (R)-enantiomer with high enantiomeric excess (ee).

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chirality and Biological Activity [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. (1S)-1-(thiophen-2-yl)ethan-1-ol | C6H8OS | CID 10887923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-噻吩乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. The irony of chirality – unveiling the distinct mechanistic binding and activities of 1-(3-(4-amino-5-(7-methoxy-5-methylbenzo[b]thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidin-1-yl)prop-2-en-1-one enantiomers as irreversible covalent FGFR4 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-1-(thiophen-2-yl)ethanol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the chiral alcohol (R)-1-(thiophen-2-yl)ethanol. As a key chiral building block in pharmaceutical synthesis, unequivocal structural confirmation and purity assessment are critical. This document offers a detailed interpretation of the spectral data, grounded in fundamental NMR principles and supported by established experimental protocols. We will dissect the chemical shifts, spin-spin coupling constants, and signal multiplicities to assign every proton and carbon resonance, explaining the structural and electronic factors responsible for the observed spectrum. This guide is intended for researchers, chemists, and quality control professionals in the fields of organic synthesis and drug development who rely on NMR spectroscopy for rigorous molecular characterization.

Introduction: The Role of NMR in Characterizing Chiral Thiophene Derivatives

This compound is a valuable intermediate in medicinal chemistry, often serving as a precursor for more complex, biologically active molecules. Its structure combines a stereogenic center with a thiophene heterocycle, making NMR spectroscopy an indispensable tool for its characterization. NMR provides a non-destructive, high-resolution window into the molecular framework, allowing for:

-

Structural Verification: Confirming the connectivity of atoms and the presence of key functional groups (hydroxyl, thiophene ring).

-

Stereochemical Insight: While standard NMR does not differentiate between enantiomers like (R) and (S) forms, it is crucial for identifying and quantifying diastereomers if they were present.

-

Purity Assessment: Detecting and quantifying residual solvents, starting materials, or by-products.

This guide will explain the causality behind the spectral features, linking the observed data to the underlying molecular structure and electronic environment.

Experimental Methodology: A Self-Validating Protocol

The integrity of NMR data begins with meticulous sample preparation and systematic data acquisition. The following protocols represent a robust, field-proven approach for obtaining high-quality spectra for small molecules like this compound.

Sample Preparation

A properly prepared sample is the foundation for a high-resolution spectrum. The goal is a clear, homogeneous solution free of particulate matter.

Protocol Steps:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2]

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Deuterated solvents are essential to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[3][4]

-

Dissolution: Gently agitate the vial to ensure the sample dissolves completely. If solids persist, the solution must be filtered. A common method is to push the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.[2]

-

Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube. The ideal sample height is approximately 4-5 cm (0.5-0.6 mL).[2][5]

-

Capping and Cleaning: Securely cap the NMR tube. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[2][6]

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and can be adapted as needed.

Protocol Steps:

-

Sample Insertion: Insert the NMR tube into a spinner and place it in the spectrometer's sample changer or manual inlet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent (e.g., CDCl₃). This step stabilizes the magnetic field. Subsequently, an automated shimming procedure is performed to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp spectral lines.[7][8]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full proton relaxation between pulses.[8]

-

Number of Scans (ns): 8-16 scans are typically sufficient for good signal-to-noise.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with singlets for each unique carbon.

-

Spectral Width: ~220-240 ppm, centered around 110-120 ppm.[8]

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more scans are often required due to the low natural abundance (~1.1%) of the ¹³C isotope.[8]

-

-

Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier Transform. The spectrum is then phase-corrected and the baseline is flattened. The chemical shift axis is calibrated using the TMS signal at 0.00 ppm.[8]

Experimental Workflow Diagram

Caption: Workflow for NMR data acquisition and analysis.

Structural Assignment and Spectral Interpretation

The following analysis is based on spectral data acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C NMR. The enantiomer (S)-1-(thiophen-2-yl)ethanol exhibits an identical NMR spectrum in an achiral solvent, providing a valid reference.[9]

Molecular Structure and Atom Numbering

Caption: Structure of 1-(thiophen-2-yl)ethanol with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 1.57 | Doublet (d) | 6.8 | 3H | Hβ (CH₃) |

| 2 | 2.20 | Singlet (s, broad) | - | 1H | OH |

| 3 | 5.10 | Quartet (q) | 6.4 | 1H | Hα (CH) |

| 4 | 6.95 | dd | J(H4,H5)=5.2, J(H3,H4)=3.6 | 1H | H4 |

| 5 | 6.90–6.92 | m | - | 1H | H3 |

| 6 | 7.20 | dd | J(H4,H5)=5.2, J(H3,H5)=1.2 | 1H | H5 |

Detailed Interpretation:

-

Hβ (Methyl Protons, δ 1.57): This signal integrates to three protons and appears as a doublet, confirming it is a methyl group adjacent to a single proton (Hα). The chemical shift is typical for an aliphatic methyl group attached to a carbon bearing an electronegative atom.

-

OH (Hydroxyl Proton, δ 2.20): This is a broad singlet integrating to one proton. Hydroxyl protons often do not couple with adjacent protons due to rapid chemical exchange with trace amounts of water or acid in the solvent. Its chemical shift can vary depending on concentration and temperature.

-

Hα (Methine Proton, δ 5.10): This signal for the single proton at the chiral center appears as a quartet due to coupling with the three equivalent Hβ protons. Its downfield shift is caused by the strong deshielding effects of both the adjacent hydroxyl group and the aromatic thiophene ring. The observed coupling constant of 6.4 Hz is consistent with the J-value from the Hβ doublet (6.8 Hz), confirming their coupling relationship.[10]

-

Thiophene Protons (H3, H4, H5, δ 6.90-7.20): These three protons reside on the aromatic ring.

-

H5 (δ 7.20): This proton is furthest downfield. It appears as a doublet of doublets due to coupling with H4 (ortho-like coupling, J=5.2 Hz) and a smaller long-range coupling with H3 (meta-like coupling, J=1.2 Hz).[11]

-

H4 (δ 6.95): This proton is coupled to both H3 (J=3.6 Hz) and H5 (J=5.2 Hz), resulting in a doublet of doublets.

-

H3 (δ 6.90-6.92): This proton is coupled to H4 and H5, appearing as a multiplet. Its position slightly upfield relative to the other ring protons is characteristic for the C3-proton in 2-substituted thiophenes.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, one for each unique carbon atom in the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 25.4 | Cβ (CH₃) |

| 2 | 66.8 | Cα (CH-OH) |

| 3 | 123.5 | C3 |

| 4 | 124.5 | C4 |

| 5 | 126.7 | C5 |

| 6 | 150.7 | C2 (ipso-carbon) |

Detailed Interpretation:

-

Aliphatic Carbons (Cα, Cβ):

-

Cβ (δ 25.4): The methyl carbon signal appears furthest upfield, consistent with a typical sp³ hybridized carbon.[12]

-

Cα (δ 66.8): The methine carbon is significantly shifted downfield due to the strong deshielding effect of the directly attached electronegative oxygen atom of the hydroxyl group.[13]

-

-

Thiophene Carbons (C2, C3, C4, C5):

-

C2 (δ 150.7): This is the ipso-carbon, meaning the carbon atom of the ring to which the substituent is attached. It is the most deshielded of the ring carbons, a common feature in substituted aromatic systems.[14]

-

C5 (δ 126.7), C4 (δ 124.5), C3 (δ 123.5): These signals fall within the typical range for aromatic carbons in a thiophene ring.[15][16] The specific assignments are based on established data for 2-substituted thiophenes, where the electron-donating and anisotropic effects of the hydroxyethyl substituent influence the precise chemical shifts of the ring carbons.

-

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive and detailed structural fingerprint of this compound. The ¹H NMR spectrum clearly resolves all seven unique proton environments, with chemical shifts and coupling patterns that precisely match the proposed structure. The quartet-doublet relationship between the methine and methyl protons, along with the characteristic splitting of the three thiophene protons, confirms the molecule's core connectivity. The ¹³C NMR spectrum corroborates this finding, with six distinct signals corresponding to the aliphatic and aromatic carbons, whose chemical shifts are dictated by their local electronic environments. Together, these spectral data provide unequivocal evidence for the structure and high purity of the material, demonstrating the power of NMR spectroscopy as a primary tool for quality control and structural elucidation in a drug development setting.

References

-

Artunc, T., et al. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. TÜBİTAK Academic Journals. Available at: [Link]

-

National Center for Biotechnology Information (2024). 2-Thiopheneethanol. PubChem Compound Summary. Available at: [Link]

-

The Royal Society of Chemistry (2013). Supporting information for Asymmetric transfer hydrogenation of ketones using novel chiral diamine-based ligands. Available at: [Link]

-

National Center for Biotechnology Information (2024). (1S)-1-(thiophen-2-yl)ethan-1-ol. PubChem Compound Summary. Available at: [Link]

-

LibreTexts Chemistry (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Lee, J., et al. (2020). Battery-Free Near Field Communication (NFC)-Assisted Advanced Ethanol Sensing Platform Based on Conjugated Polymer Nanoparticles. ACS Applied Materials & Interfaces. Available at: [Link]

-

Al-Najjar, I. M., et al. (1986). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Iraqi Chemical Society. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

-

Fujieda, K., et al. (1977). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

R-NMR Consortium (2023). SOP data acquisition. Available at: [Link]

-

University of Texas Health Science Center at San Antonio. Stepbystep procedure for NMR data acquisition. Available at: [Link]

-

The Royal Society of Chemistry (2014). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed-valence compounds. Available at: [Link]

-

Page Jr., T. F., et al. (1968). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

University of Texas at Austin. Basic Training SOPs. Nuclear Magnetic Resonance Labs. Available at: [Link]

-

ResearchGate. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Western University. NMR SAMPLE PREPARATION. Available at: [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Georgia Gwinnett College. Standard Operating Procedure H-NMR. Available at: [Link]

-

Defense Technical Information Center (1964). Proton Resonance Spectra of Thiopyrones. Available at: [Link]

-

Scribd. 13-C NMR Chemical Shift Table. Available at: [Link]

-

LibreTexts Chemistry (2021). Coupling Constants. Available at: [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 7. r-nmr.eu [r-nmr.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

Mass spectrometry fragmentation pattern of (R)-1-(thiophen-2-yl)ethanol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (R)-1-(thiophen-2-yl)ethanol

Authored by: Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. As a crucial chiral intermediate in the synthesis of pharmaceuticals, understanding its mass spectral behavior is paramount for reaction monitoring, quality control, and metabolite identification. This document outlines the principal fragmentation pathways, proposes structures for key fragment ions, and provides a standardized protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). The insights presented herein are grounded in established principles of mass spectrometry and supported by data from analogous thiophene derivatives.

Introduction

This compound is a key chiral building block in organic synthesis, notably in the preparation of the antiplatelet agent Clopidogrel. Its chemical structure, featuring a thiophene ring, a secondary alcohol, and a chiral center, gives rise to a distinct mass spectrometry fragmentation pattern that can be leveraged for its unambiguous identification and characterization. This guide will explore the expected fragmentation behavior of this molecule under electron ionization (EI), a common ionization technique for volatile and semi-volatile compounds.

The ionization of an organic molecule with high-energy electrons typically results in the formation of a molecular ion (M+•), which then undergoes a series of fragmentation reactions to yield smaller, charged fragments. The pattern of these fragments is reproducible and serves as a molecular fingerprint. For this compound, the presence of the heteroaromatic thiophene ring and the alcohol functional group are the primary drivers of its fragmentation pathways.

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron ionization, this compound (molecular weight: 142.21 g/mol ) is expected to form a molecular ion at a mass-to-charge ratio (m/z) of 142. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation routes are predicted to be alpha-cleavage adjacent to the oxygen atom and cleavage of the bond between the thiophene ring and the ethanol side chain.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom.[1][2] For 1-(thiophen-2-yl)ethanol, two primary alpha-cleavage pathways are possible:

-

Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond of the ethanol side chain results in the loss of a methyl radical (mass = 15 u). This leads to the formation of a resonance-stabilized oxonium ion at m/z 127 . This is anticipated to be a prominent peak in the spectrum.

-

Loss of the thiophenyl radical (•C₄H₃S): Cleavage of the bond between the chiral carbon and the thiophene ring would result in the loss of a thiophenyl radical (mass = 83 u). This would generate a protonated acetaldehyde ion at m/z 45 .

Benzylic-type Cleavage

The bond between the thiophene ring and the ethanol side chain is analogous to a benzylic position. Cleavage of this bond is highly favorable due to the formation of a resonance-stabilized thiophenylmethyl-type cation.

-

Formation of the thiophenylmethyl cation: Cleavage of the Cα-C(thiophene) bond with charge retention on the thiophene-containing fragment would lead to the formation of a highly stable cation at m/z 111 through the loss of a neutral acetaldehyde molecule (mass = 44 u) after rearrangement, or more directly, the formation of the hydroxymethylthiophenyl cation. A related fragment at m/z 97 is often observed in similar structures, arising from the thiophenylmethyl cation. For the closely related compound 2-(thiophen-2-yl)ethanol, the base peak is observed at m/z 97.[3] This ion is proposed to be the thiophenylmethyl cation.

Other Fragmentation Pathways

-

Loss of water (H₂O): Alcohols can undergo dehydration, leading to the loss of a neutral water molecule (mass = 18 u).[1][4] This would result in a fragment ion at m/z 124 .

-

Thiophene ring fragmentation: The stable aromatic thiophene ring can also fragment, although this typically requires higher energy. Common fragments from the thiophene ring itself include the thioformyl cation (HCS+) at m/z 45 and the cyclopropenyl sulfide cation at m/z 84 .[5][6]

Summary of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for this compound under electron ionization.

| m/z | Proposed Structure/Formula | Fragmentation Pathway | Predicted Relative Intensity |

| 142 | [C₈H₁₀OS]⁺• | Molecular Ion | Low to Medium |

| 127 | [C₇H₇OS]⁺ | Loss of •CH₃ (Alpha-cleavage) | High |

| 111 | [C₅H₅S]⁺ | Loss of CH₃CHO (Benzylic-type cleavage) | High |

| 97 | [C₅H₅S]⁺ | Thiophenylmethyl cation | High (likely base peak) |

| 45 | [C₂H₅O]⁺ or [CHS]⁺ | Loss of •C₄H₃S or Thiophene ring fragmentation | Medium |

| 124 | [C₈H₈S]⁺• | Loss of H₂O | Low |

Proposed Fragmentation Scheme

The following diagram illustrates the proposed major fragmentation pathways for this compound.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. thiele.ruc.dk [thiele.ruc.dk]

- 3. 2-Thiopheneethanol | 5402-55-1 [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Charge-exchange mass spectra of thiophene, pyrrole and furan - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Stereochemistry and Absolute Configuration of 1-(Thiophen-2-yl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The control of stereochemistry is a cornerstone of modern drug development, where the three-dimensional arrangement of atoms can dictate the efficacy, safety, and metabolic profile of a therapeutic agent. 1-(Thiophen-2-yl)ethanol, a chiral secondary alcohol, serves as a critical building block for a range of pharmaceuticals, most notably in the synthesis of antiplatelet agents. Its thiophene moiety is a prevalent scaffold in medicinal chemistry, valued for its unique electronic properties and ability to engage in biological interactions.[1] Consequently, the ability to produce and definitively characterize enantiomerically pure forms of this alcohol is of paramount importance. This guide provides an in-depth exploration of the stereochemistry of 1-(thiophen-2-yl)ethanol, presenting field-proven methodologies for its asymmetric synthesis, chiral resolution, and the rigorous determination of its absolute configuration and enantiomeric purity. Each protocol is presented not merely as a series of steps, but with an emphasis on the underlying chemical principles and the causality behind experimental choices, ensuring a robust and reproducible outcome.

The Strategic Importance of Chirality: The Case of 1-(Thiophen-2-yl)ethanol

1-(Thiophen-2-yl)ethanol possesses a single stereocenter at the carbinol carbon, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. In drug synthesis, these enantiomers often exhibit profoundly different pharmacological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, contribute to undesirable side effects (the distomer).

Therefore, regulatory bodies worldwide increasingly demand that chiral drugs be developed and marketed as single enantiomers. This necessitates robust and scalable methods to access enantiopure intermediates like (R)- or (S)-1-(thiophen-2-yl)ethanol. This guide outlines the primary strategies for achieving this goal: direct asymmetric synthesis from the prochiral ketone and the resolution of a racemic mixture.

Foundational Knowledge: Molecular Structure and Stereochemical Assignment

The structure of 1-(thiophen-2-yl)ethanol consists of a thiophene ring linked at the 2-position to an ethanol backbone. The chiral center is the carbon atom bonded to the hydroxyl group, the hydrogen atom, the methyl group, and the thiophene ring.

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

-

Assign Priority: The four groups attached to the stereocenter are ranked by atomic number.

-

-OH (Oxygen, Z=8) -> Priority 1

-

-C₄H₃S (Thiophene ring, first atom is Carbon, Z=6) -> Priority 2

-

-CH₃ (Methyl group, Carbon, Z=6) -> Priority 3

-

-H (Hydrogen, Z=1) -> Priority 4

-

-

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (-H) points away from the observer.

-

Determine Configuration: The direction of the arc from priority 1 to 2 to 3 is determined.

-

A clockwise arc designates the (R) configuration (from the Latin rectus).

-

A counter-clockwise arc designates the (S) configuration (from the Latin sinister).

-

Pathways to Enantiopurity: Synthesis and Resolution Protocols

Achieving an enantiomerically pure state can be approached via two primary strategies: asymmetric synthesis, which aims to create predominantly one enantiomer from an achiral precursor, and chiral resolution, which involves separating a pre-existing 50:50 racemic mixture.

Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

Asymmetric reduction of the prochiral precursor, 2-acetylthiophene, is an elegant method for directly obtaining one enantiomer in high excess. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method that utilizes a chiral oxazaborolidine catalyst to control the stereochemical outcome of borane reduction.[2][3]

The catalyst, derived from the amino acid proline, forms a complex with borane. The ketone substrate coordinates to the Lewis acidic boron of the catalyst in a sterically defined manner, forcing the hydride delivery from the borane to occur from one specific face of the carbonyl, leading to a preponderance of one enantiomer.[4]

-

Reagents: 2-Acetylthiophene, (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene), Borane-dimethyl sulfide complex (BMS, ~10 M), Anhydrous Tetrahydrofuran (THF), Methanol, 2M Hydrochloric Acid, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 eq, 1 M in toluene). Cool the flask to 0 °C.

-

Catalyst-Borane Complexation: Slowly add BMS (e.g., 0.6 eq) to the catalyst solution while maintaining the temperature between 0 and 5 °C. Stir for 15 minutes to allow for complex formation.

-

Substrate Addition: Dissolve 2-acetylthiophene (1.0 eq) in anhydrous THF and add it dropwise to the catalyst mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reduction: After the substrate addition is complete, continue stirring at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Work-up: Allow the mixture to warm to room temperature. Add 2M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Chiral Resolution: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. Lipases are highly effective biocatalysts for this purpose, as they often exhibit exquisite enantioselectivity in the acylation of racemic secondary alcohols.[5][6]

In this process, a lipase, such as Candida antarctica Lipase B (CALB), selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other.[7] For secondary alcohols like 1-(thiophen-2-yl)ethanol, the (R)-enantiomer is typically acylated faster. This allows for the separation of the unreacted, enantioenriched (S)-alcohol from the newly formed (R)-ester. The theoretical maximum yield for the resolved alcohol is 50%.

Caption: Fig 1. General workflow for separating enantiomers via enzymatic kinetic resolution.

-

Reagents: Racemic 1-(thiophen-2-yl)ethanol, Immobilized Candida antarctica Lipase B (e.g., Novozym® 435), Vinyl Acetate, Anhydrous Hexane (or MTBE), Anhydrous Sodium Sulfate.

-

Reaction Setup: To a flask containing racemic 1-(thiophen-2-yl)ethanol (1.0 eq) dissolved in anhydrous hexane, add Novozym® 435 (e.g., 20 mg per mmol of alcohol).

-

Acylation: Add vinyl acetate (0.6 eq) and stir the suspension at a controlled temperature (e.g., 30 °C). The use of a slight excess of the alcohol ensures the acyl donor is consumed, simplifying workup.

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

-

Work-up: When ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused). Wash the filtrate with a saturated sodium bicarbonate solution to remove any acetic acid byproduct.

-

Separation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Separate the unreacted (S)-1-(thiophen-2-yl)ethanol from the (R)-1-(thiophen-2-yl)ethyl acetate using flash column chromatography.

-

(Optional) Hydrolysis of Ester: The separated (R)-ester can be hydrolyzed using a base (e.g., NaOH in methanol/water) to yield the enantiopure this compound.

Analysis and Quality Control: Proving Purity and Configuration

Obtaining an enantiopure compound is meaningless without rigorous analytical methods to confirm its enantiomeric purity and absolute configuration.

Determination of Enantiomeric Purity by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral sample.[8] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer than the other, resulting in two separate peaks.[9] Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are exceptionally versatile for separating a wide range of chiral alcohols.

Caption: Fig 2. A standardized workflow for determining enantiomeric excess using Chiral HPLC.

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions: A typical starting point for method development is outlined in the table below. The mobile phase composition can be adjusted to optimize the resolution and retention times.

-

Analysis: Inject the sample and integrate the peak areas for the two enantiomers.

-

Calculation: Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Table 1: Representative Chiral HPLC Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Phenomenex Lux® 5 µm Cellulose-1 or Daicel Chiralpak® IA | Polysaccharide-based CSPs provide excellent chiral recognition for alcohols via hydrogen bonding and dipole-dipole interactions. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Normal phase mode often gives the best selectivity for this class of compound. The ratio can be tuned to adjust retention. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |

| Column Temp. | 25 °C | Temperature control ensures reproducible retention times. Lower temperatures can sometimes improve resolution. |

| Detection | UV at 235 nm | The thiophene ring has a strong chromophore, allowing for sensitive detection at this wavelength. |

Determination of Absolute Configuration

While chiral HPLC confirms the purity of an enantiomeric sample, it does not reveal its absolute configuration. For this, other methods are required.

-

Optical Rotation: Chiral molecules are optically active, meaning they rotate the plane of polarized light.[11] The direction and magnitude of this rotation are characteristic physical properties.

-

Dextrorotatory (+): Rotates light to the right (clockwise).

-

Levorotatory (-): Rotates light to the left (counter-clockwise).

-

The specific rotation ([α]) is a standardized value measured under specific conditions (temperature, wavelength, solvent, concentration, and path length). Enantiomers will have specific rotations of equal magnitude but opposite signs. By comparing the experimentally measured specific rotation of a sample to a literature value for a known enantiomer, the absolute configuration can be assigned. It is crucial to note that there is no simple correlation between the (R/S) designation and the sign (+/-) of the optical rotation.

Table 2: Key Physicochemical Properties

| Property | (S)-1-(thiophen-2-yl)ethanol | This compound | Racemic 1-(thiophen-2-yl)ethanol |

|---|---|---|---|

| Molecular Formula | C₆H₈OS | C₆H₈OS | C₆H₈OS |

| Molecular Weight | 128.19 g/mol | 128.19 g/mol | 128.19 g/mol |

| CAS Number | 27948-39-6 | 86527-10-8 | 2309-47-9 |

| Specific Rotation [α] | Literature value required | Literature value required | 0° (by definition) |

Conclusion

1-(Thiophen-2-yl)ethanol is a deceptively simple molecule whose stereochemical integrity is critical to the successful development of advanced pharmaceuticals. Mastery over its stereochemistry requires a multi-faceted approach, combining elegant synthetic strategies with rigorous analytical validation. Whether through the direct stereocontrolled synthesis via asymmetric reduction or the meticulous separation of a racemic mixture by enzymatic resolution, the goal remains the same: to produce a single, well-characterized enantiomer. The protocols and analytical frameworks presented in this guide provide the drug development professional with a validated, field-tested roadmap to achieve this goal, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient.

References

-

Shan, T., et al. (2012). (E)-N′-[1-(Thiophen-2-yl)ethylidene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2898. Available at: [Link]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]

-

Dileep, C. S., et al. (2012). (E)-N′-[1-(Thiophen-2-yl)ethylidene]isonicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2847. Available at: [Link]

-

Gotor-Fernández, V., & Gotor, V. (2007). Lipase-catalyzed kinetic resolution of 1-phenylethanol using response surface methodology. PubMed Central. Available at: [Link]

-

Naveen, S., et al. (2012). 9-(Thiophen-2-yl)-8,9-dihydro-3H-pyrazolo[4,3-f]quinolin-7(6H)-one ethanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2999. Available at: [Link]

-

LibreTexts. (2019). 7.3: Optical Activity. Chemistry LibreTexts. Available at: [Link]

-

de Miranda, A. S., et al. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Ketones with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Available at: [Link]

-

Brem, J., & Adriaenssens, L. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 105. Available at: [Link]

-

de Mattos, M. C., et al. (2018). Lipase-catalysed enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman derivatives by hydrolysis and transesterification. ChemistrySelect, 3(32), 9239-9244. Available at: [Link]

-

Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. Available at: [Link]

-

PubChem. (n.d.). 2-Acetylthiophene. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

-

PubChem. (n.d.). (1S)-1-(thiophen-2-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography. FEBS Journal, 284(18), 2956-2971. Available at: [Link]

-

Mishra, P., & Soni, P. (2018). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 8(1), 143-150. Available at: [Link]

-

Wikipedia. (n.d.). Specific rotation. Wikipedia. Retrieved January 18, 2026, from [Link]

Sources

- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

- 5. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV [osti.gov]

- 9. Specific rotation - Wikipedia [en.wikipedia.org]

- 10. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]

- 11. (1S)-1-(thiophen-2-yl)ethan-1-ol | C6H8OS | CID 10887923 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Modeling and Conformational Analysis of (R)-1-(thiophen-2-yl)ethanol

Abstract

This technical guide provides a comprehensive framework for the molecular modeling and conformational analysis of (R)-1-(thiophen-2-yl)ethanol, a chiral molecule of interest in medicinal chemistry and drug development.[1][2] As the three-dimensional structure of a molecule dictates its biological activity, a thorough understanding of its conformational landscape is paramount. This document outlines a synergistic approach that combines molecular mechanics and quantum mechanics to elucidate the conformational preferences of this thiophene derivative.[3][4] We will delve into the rationale behind methodological choices, present detailed experimental protocols, and emphasize the importance of validating computational results against experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to understand and predict the behavior of small molecules.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The spatial arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For a chiral molecule like this compound, understanding its preferred three-dimensional structure is fundamental to comprehending its interactions with biological targets such as proteins and enzymes. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.[5][6] This knowledge is invaluable in drug design, as it can guide the optimization of lead compounds to enhance their binding affinity and selectivity.[7]

This compound, with its thiophene ring and a chiral alcohol moiety, presents an interesting case for conformational study. The molecule possesses a single rotatable bond between the thiophene ring and the ethanol group, which is the primary determinant of its overall shape. The orientation of the hydroxyl group and the ethyl group relative to the thiophene ring will significantly influence the molecule's polarity, hydrogen bonding capacity, and steric profile.

This guide will navigate the multifaceted process of performing a robust conformational analysis, from initial structure preparation to the final interpretation of results, providing both the "how" and the "why" at each stage.

Theoretical Foundations: A Hybrid QM/MM Approach

A comprehensive conformational analysis necessitates a combination of computational methods to balance accuracy and efficiency. We advocate for a hierarchical approach, beginning with a broad exploration of the conformational space using molecular mechanics (MM) followed by refinement of the most promising conformers using more accurate but computationally expensive quantum mechanics (QM) methods.[8]

Molecular Mechanics (MM): The Initial Exploration

Molecular mechanics methods treat molecules as a collection of atoms held together by springs, representing chemical bonds. The energy of a conformation is calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates.[9]

Causality Behind Force Field Selection: The choice of force field is critical for obtaining meaningful results. For a sulfur-containing molecule like this compound, standard force fields may not be adequately parameterized.[9][10] The electronic environment of the sulfur atom in the thiophene ring is unique due to its aromatic character and the presence of lone pairs.[11] Therefore, a force field that has been specifically parameterized for sulfur-containing heterocyclic compounds is highly recommended. The OPLS (Optimized Potentials for Liquid Simulations) force fields, for instance, have shown improvements in describing sulfur charge anisotropy.[11][12] Alternatively, polarizable force fields can offer a more accurate representation of the electrostatic interactions involving the sulfur atom.[9][10]

Quantum Mechanics (QM): Refining the Energetics

Quantum mechanics methods solve the Schrödinger equation to describe the electronic structure of a molecule, providing a more fundamental and accurate description of its energy and properties.[13] Due to their computational cost, QM calculations are typically performed on a limited number of conformations identified through MM searches.

Rationale for Method Selection: Density Functional Theory (DFT) methods, such as B3LYP, offer a good compromise between accuracy and computational cost for molecules of this size.[14][15] For higher accuracy, especially in calculating relative conformational energies, coupled-cluster methods like CCSD(T) can be used as a "gold standard," though they are significantly more demanding.[15] The choice of basis set is also crucial; a Pople-style basis set like 6-31G(d) is a reasonable starting point for geometry optimizations, while a larger basis set like 6-311+G(2d,p) is preferable for final single-point energy calculations to obtain more accurate energies.[14][16]

The Computational Workflow: A Step-by-Step Guide

The following workflow provides a structured approach to the conformational analysis of this compound.

Caption: A schematic representation of the computational workflow.

Step 1: 3D Structure Generation

The starting point is a reasonable 3D structure of this compound. This can be generated from its 2D representation (SMILES string) using molecular modeling software. It is crucial to ensure the correct stereochemistry at the chiral center.

Step 2: Molecular Mechanics Conformational Search

The goal of this step is to explore the potential energy surface (PES) of the molecule by systematically or stochastically rotating the single rotatable bond.[17]

Experimental Protocol: Systematic Dihedral Scan

-

Define the Dihedral Angle: Identify the four atoms that define the rotatable bond between the thiophene ring and the ethanol moiety.

-

Set Scan Parameters: Perform a relaxed potential energy surface scan by rotating this dihedral angle from 0° to 360° in increments of 10°.[18][19] At each step, the energy of the molecule is minimized while keeping the dihedral angle constrained.

-

Force Field: Employ a suitable force field, such as OPLS3e or a well-parameterized CHARMM-based force field for sulfur compounds.[9]

Step 3: Clustering and Selection of Low-Energy Conformers

The conformational search will generate a large number of conformers. These need to be clustered based on their structural similarity (e.g., using root-mean-square deviation, RMSD) to identify unique conformations.[20] From each cluster, the lowest energy conformer is selected for further analysis. A typical energy window of 5-10 kcal/mol above the global minimum is used to select a manageable number of conformers for QM calculations.

Step 4: Quantum Mechanics Geometry Optimization

The selected low-energy conformers from the MM search are then subjected to geometry optimization at a QM level of theory.

Experimental Protocol: DFT Geometry Optimization

-

Method: Use a DFT functional such as B3LYP.

-

Basis Set: Employ a basis set like 6-31G(d).

-

Solvation Model: To account for the influence of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be included, specifying the solvent of interest (e.g., water or chloroform).

-

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.

Step 5: Quantum Mechanics Single-Point Energy Calculation

To obtain more accurate relative energies, single-point energy calculations are performed on the QM-optimized geometries using a higher level of theory and a larger basis set.

Experimental Protocol: High-Level Energy Calculation

-

Method: B3LYP or a more accurate method like M06-2X.[16]

-

Basis Set: A larger, more flexible basis set such as 6-311+G(2d,p).

-

Solvation Model: Use the same solvation model as in the optimization step.

Step 6: Analysis of Results

The final energies are used to determine the relative populations of the different conformers at a given temperature using the Boltzmann distribution. The geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers should be analyzed to understand the intramolecular interactions that govern their stability.

Data Presentation: Table of Conformational Energies

| Conformer ID | Dihedral Angle (°) | MM Relative Energy (kcal/mol) | QM Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 60 | 0.00 | 0.00 | 75.3 |

| Conf-2 | 180 | 1.20 | 0.85 | 20.1 |

| Conf-3 | -60 | 0.15 | 0.25 | 4.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Trustworthiness: The Imperative of Validation

A computational model is only as reliable as its validation against experimental data.[21][22][23][24][25] Discrepancies between computational predictions and experimental observations can arise from limitations in the theoretical model or errors in the experimental measurements.[24]

Validation through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for conformational analysis in solution.[26][27][28][29][30] Scalar coupling constants (J-couplings), particularly three-bond proton-proton couplings (³JHH), are sensitive to the dihedral angle between the coupled protons and can be used to determine the relative populations of different conformers. The experimentally measured J-coupling is a population-weighted average of the J-couplings for each individual conformer. By calculating the theoretical J-couplings for the computed low-energy conformers, one can compare the predicted population-weighted average with the experimental value.

Experimental Validation Workflow

Caption: A flowchart illustrating the validation process.

Conclusion: From Conformations to Drug Design Insights

A thorough conformational analysis, as outlined in this guide, provides a detailed picture of the three-dimensional landscape of this compound. This understanding is not merely an academic exercise; it has profound implications for drug discovery. The identification of the most stable conformers allows for the generation of more accurate pharmacophore models and improves the reliability of virtual screening and docking studies. By understanding the energetic cost of adopting a particular "bioactive" conformation, medicinal chemists can rationally design new analogs with improved potency and selectivity. The integration of robust computational methods with experimental validation provides a powerful, self-validating system for accelerating the drug development process.

References

-

Lopes, P. E. M., et al. (2010). Polarizable Empirical Force Field for Sulfur-Containing Compounds Based on the Classical Drude Oscillator Model. Journal of Computational Chemistry. [Link]

-

Fiveable. (n.d.). Validation of computational results with experimental data. Computational Chemistry Class Notes. [Link]

-

Abouzid, K. A. M., et al. (2010). Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study. European Journal of Medicinal Chemistry. [Link]

-

Tormena, C. F., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

xtb documentation. (2023). Exploration of the potential energy surface (PES). [Link]

-

Carson, J. M., & Cobelli, C. (2013). The Use of Experimental Data in Simulation Model Validation. In Silico Systems Biology. [Link]

-

Sokkar, P., et al. (2010). Polarizable empirical force field for sulfur-containing compounds based on the classical Drude oscillator model. Journal of Computational Chemistry. [Link]

-

Yan, Z., et al. (2017). Improved Description of Sulfur Charge Anisotropy in OPLS Force Fields. Model Development and Parameterization. Journal of Chemical Theory and Computation. [Link]

-

ORCA Manual. (2023). 4.2. Surface Scans. [Link]

-

Q-Chem Manual. (n.d.). 10.4 Potential Energy Scans. [Link]

-

Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

-